N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040683-77-9
VCID: VC8438113
InChI: InChI=1S/C25H27FN4O2S/c1-5-20-28-23-22-17(26)9-8-10-19(22)33-24(23)25(32)30(20)14-21(31)27-18-12-11-16(13-15(18)4)29(6-2)7-3/h8-13H,5-7,14H2,1-4H3,(H,27,31)
SMILES: CCC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)N(CC)CC)C)SC4=CC=CC(=C42)F
Molecular Formula: C25H27FN4O2S
Molecular Weight: 466.6 g/mol

N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

CAS No.: 1040683-77-9

Cat. No.: VC8438113

Molecular Formula: C25H27FN4O2S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide - 1040683-77-9

Specification

CAS No. 1040683-77-9
Molecular Formula C25H27FN4O2S
Molecular Weight 466.6 g/mol
IUPAC Name N-[4-(diethylamino)-2-methylphenyl]-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C25H27FN4O2S/c1-5-20-28-23-22-17(26)9-8-10-19(22)33-24(23)25(32)30(20)14-21(31)27-18-12-11-16(13-15(18)4)29(6-2)7-3/h8-13H,5-7,14H2,1-4H3,(H,27,31)
Standard InChI Key GOXSGFXPOPDMBF-UHFFFAOYSA-N
SMILES CCC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)N(CC)CC)C)SC4=CC=CC(=C42)F
Canonical SMILES CCC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)N(CC)CC)C)SC4=CC=CC(=C42)F

Introduction

Key Features:

Functional GroupRole/Significance
Diethylamino groupEnhances lipophilicity and may interact with biological receptors.
Fluorine atomIncreases metabolic stability and potency in drug design.
Tricyclic systemProvides rigidity, influencing molecular interactions.
Acetamide groupFacilitates hydrogen bonding, crucial for solubility and receptor binding.

Medicinal Chemistry

Given the structural features:

  • The compound may act as a ligand for enzymes or receptors due to its aromatic and amide functionalities.

  • The fluorine atom can enhance binding affinity and metabolic resistance, suggesting utility in drug development.

Material Science

Fluorinated and tricyclic compounds are often explored for:

  • Optical or electronic properties.

  • Stability under extreme conditions.

Synthesis Pathway

While specific synthesis pathways for this compound are unavailable, general methods for similar compounds include:

  • Aromatic Substitution: Introduction of diethylamino and methyl groups onto an aromatic ring.

  • Cyclization: Formation of the tricyclic structure via intramolecular reactions.

  • Fluorination: Incorporation of fluorine using electrophilic fluorinating agents.

  • Amidation: Coupling of an amine with an acyl chloride or ester to form the acetamide group.

Analytical Techniques

For characterization, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography: For precise determination of the three-dimensional structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Research Findings

While no direct studies on this compound were located in the provided results, structurally related compounds have been studied for:

  • Anti-inflammatory properties (e.g., docking studies with enzymes like 5-lipoxygenase) .

  • Crystal packing interactions influencing solid-state properties .

  • Hydrogen bonding patterns critical for biological activity .

Example Data from Related Compounds:

PropertyValue/Observation
Melting PointVaries based on substituents
SolubilitySoluble in polar organic solvents
Biological ActivityPotential enzyme inhibition or receptor binding

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